molecular formula C13H14O2 B2911817 5-Phenylspiro[2.3]hexane-5-carboxylic acid CAS No. 1482397-94-3

5-Phenylspiro[2.3]hexane-5-carboxylic acid

Cat. No.: B2911817
CAS No.: 1482397-94-3
M. Wt: 202.253
InChI Key: GRIQBTWKXZUCQQ-UHFFFAOYSA-N
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Description

5-Phenylspiro[2.3]hexane-5-carboxylic acid is a chemical compound with the molecular formula C13H14O2 and a molecular weight of 202.25 g/mol It is characterized by a spirocyclic structure, where a phenyl group is attached to a hexane ring, forming a unique three-dimensional configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenylspiro[2.3]hexane-5-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a phenyl-substituted cyclohexanone, with a reagent that induces cyclization.

    Carboxylation: The next step involves the introduction of the carboxylic acid group. This can be accomplished through carboxylation reactions using reagents like carbon dioxide or carboxylating agents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Phenylspiro[2.3]hexane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-Phenylspiro[2.3]hexane-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Phenylspiro[2.3]hexane-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The spirocyclic structure can affect the compound’s binding affinity and specificity, making it a valuable tool in studying molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.3]hexane-5-carboxylic acid: Lacks the phenyl group, resulting in different chemical properties and reactivity.

    5-Phenylcyclohexane-1-carboxylic acid: Similar but lacks the spirocyclic structure, affecting its three-dimensional configuration and interactions.

Uniqueness

5-Phenylspiro[2.3]hexane-5-carboxylic acid is unique due to its combination of a spirocyclic core and a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

5-phenylspiro[2.3]hexane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c14-11(15)13(8-12(9-13)6-7-12)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIQBTWKXZUCQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC(C2)(C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482397-94-3
Record name 5-phenylspiro[2.3]hexane-5-carboxylic acid
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